molecular formula C15H13N3O2S B2831400 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 2034580-96-4

5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2831400
CAS RN: 2034580-96-4
M. Wt: 299.35
InChI Key: XABJHECZDRJSJC-UHFFFAOYSA-N
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Description

5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide, also known as MI-773, is a small molecule inhibitor of the p53-MDM2 interaction. MI-773 has been shown to have potential therapeutic benefits in the treatment of cancer, as it can activate the p53 pathway, which is commonly disrupted in cancer cells. In

Mechanism of Action

5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide works by inhibiting the interaction between p53 and MDM2, which is a negative regulator of the p53 pathway. In normal cells, p53 is activated in response to DNA damage or other cellular stressors, leading to cell cycle arrest or apoptosis. However, in many cancer cells, the p53 pathway is disrupted, often due to overexpression of MDM2. By inhibiting the p53-MDM2 interaction, this compound can activate the p53 pathway and induce cell death in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, this compound has also been shown to have potential therapeutic benefits in other diseases, such as cardiac hypertrophy and pulmonary fibrosis. This compound has been shown to inhibit the proliferation of cardiac fibroblasts and reduce the expression of fibrotic markers in animal models of cardiac hypertrophy. In models of pulmonary fibrosis, this compound has been shown to reduce inflammation and fibrosis in the lungs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is its specificity for the p53-MDM2 interaction, which makes it a potentially safer and more effective therapeutic agent than other p53 activators. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide. One area of focus could be the development of more soluble analogues of this compound, which could improve its bioavailability and efficacy in vivo. Another area of research could be the identification of biomarkers that could predict which patients are most likely to respond to this compound therapy. Finally, further studies could be conducted to investigate the potential therapeutic benefits of this compound in other diseases beyond cancer, such as cardiac hypertrophy and pulmonary fibrosis.

Synthesis Methods

The synthesis of 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide involves several steps, including the reaction of 2-(thiophen-3-yl)pyridine-4-carboxylic acid with thionyl chloride to form 2-(thiophen-3-yl)pyridine-4-carbonyl chloride. This intermediate is then reacted with 5-methylisoxazole-3-carboxamide in the presence of triethylamine to form this compound.

Scientific Research Applications

5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. In these studies, this compound has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin and cisplatin.

properties

IUPAC Name

5-methyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-6-14(18-20-10)15(19)17-8-11-2-4-16-13(7-11)12-3-5-21-9-12/h2-7,9H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABJHECZDRJSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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